![molecular formula C12H12BrN5O2 B4136076 N-(4-bromo-2,6-dimethylphenyl)-5-nitro-4,6-pyrimidinediamine](/img/structure/B4136076.png)
N-(4-bromo-2,6-dimethylphenyl)-5-nitro-4,6-pyrimidinediamine
Overview
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives, similar to "N-(4-bromo-2,6-dimethylphenyl)-5-nitro-4,6-pyrimidinediamine", typically involves strategic functionalization of the pyrimidine ring. Studies detail the synthesis of bromosubstituted 5-nitro-2,4(1H,3H)-pyrimidinedione derivatives through bromination and nitration reactions. Such processes are critical for introducing specific functional groups like bromo and nitro groups into the pyrimidine framework, which significantly impacts the compound's reactivity and properties (Kinoshita et al., 1992).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives exhibits a flattened or envelope conformation due to the presence of substituted groups, influencing the overall geometry and electronic distribution. X-ray crystallography of similar compounds reveals how substituents like nitro and bromo groups impact the molecular conformation and intermolecular interactions. These structural features are crucial for understanding the compound's chemical behavior and interactions with other molecules (Zhou et al., 2007).
Chemical Reactions and Properties
Pyrimidine derivatives participate in various chemical reactions, including cyclizations, acylations, and electrophilic substitutions. These reactions are influenced by the nature of the substituents and the pyrimidine ring's reactivity. The introduction of nitro and bromo groups enhances the compound's electrophilicity, making it more reactive towards nucleophilic agents. The synthesis of complex pyrimidine-based structures often involves stepwise reactions that manipulate these reactivity principles (Steinlin & Vasella, 2009).
Physical Properties Analysis
The physical properties of "N-(4-bromo-2,6-dimethylphenyl)-5-nitro-4,6-pyrimidinediamine" and related compounds, such as solubility, melting point, and crystallinity, are significantly influenced by their molecular structure. Substituents like bromo and nitro groups affect the compound's polarity and intermolecular forces, thereby altering its physical properties. These characteristics are essential for determining the compound's applicability in various contexts, including material science and chemical synthesis (Wang et al., 2007).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and functional group transformations, of pyrimidine derivatives are contingent upon the molecular structure and the presence of specific substituents. The electron-withdrawing effect of the nitro group and the electron-donating effect of the methyl groups modulate the compound's chemical behavior, influencing its participation in various chemical reactions. Understanding these properties is crucial for harnessing the compound's potential in chemical synthesis and other applications (Kolomeitsev et al., 1996).
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied for potential medicinal uses, its mechanism of action would involve how it interacts with biological molecules in the body.
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-N-(4-bromo-2,6-dimethylphenyl)-5-nitropyrimidine-4,6-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN5O2/c1-6-3-8(13)4-7(2)9(6)17-12-10(18(19)20)11(14)15-5-16-12/h3-5H,1-2H3,(H3,14,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZLLEELMMUPFEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC2=NC=NC(=C2[N+](=O)[O-])N)C)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N4-(4-bromo-2,6-dimethylphenyl)-5-nitropyrimidine-4,6-diamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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